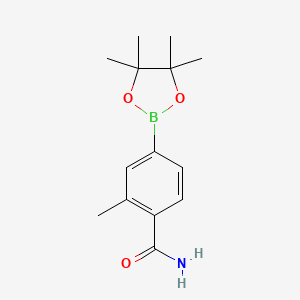

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJPXQGWYNZKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168699 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-29-6 | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246765-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy: Miyaura Borylation

The most established method for synthesizing 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves the Miyaura borylation reaction. This palladium-catalyzed cross-coupling technique uses bis(pinacolato)diboron (B2pin2) as the boron source to convert aryl halides or aryl esters into the corresponding aryl boronate esters.

- Substrate: Typically, a methyl or benzamide derivative of an aryl halide (e.g., 2-methyl-4-bromobenzamide).

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium-based catalysts are common; alternatively, iridium catalysts such as [IrOMe(cod)]2 have been reported.

- Ligands: Phosphine or Si,S-ligands to stabilize the metal catalyst.

- Base: Potassium carbonate or similar bases to facilitate the reaction.

- Solvent: Polar aprotic solvents such as 2-methyl tetrahydrofuran (2-Me-THF) or dioxane.

- Atmosphere: Inert gas atmosphere (nitrogen or argon) to prevent catalyst deactivation.

- Temperature: Typically heated to 80 °C for 12–16 hours.

Representative Procedure and Reaction Conditions

A detailed procedure adapted from supplementary research data illustrates the preparation of related boronate esters, which can be extrapolated to the target compound:

| Component | Amount (for 0.5 mmol scale) | Role |

|---|---|---|

| Aryl substrate (e.g., methyl benzoate derivative) | 68.1 mg (0.5 mmol) | Starting material |

| Bis(pinacolato)diboron (B2pin2) | 154 mg (0.6 mmol, 1.2 equiv.) | Boron source |

| Catalyst ([IrOMe(cod)]2) | 5 mg (0.0075 mmol, 0.015 equiv.) | Catalysis |

| Ligand (Si,S-ligand) | 4 mg (0.015 mmol, 0.03 equiv.) | Catalyst stabilization |

| Solvent (2-Me-THF) | 0.5 mL | Reaction medium |

| Temperature | 80 °C | Reaction condition |

| Time | 16 hours | Reaction duration |

Procedure Summary:

- The catalyst and ligand are pre-stirred in 2-Me-THF for 1 hour.

- The aryl substrate and B2pin2 are added to the catalyst solution.

- The sealed reaction vessel is heated at 80 °C for 16 hours under inert atmosphere.

- After cooling, the reaction mixture is exposed to air and purified by standard chromatographic methods to isolate the boronate ester product.

This approach yields the boronate ester intermediate, which can be further converted to the benzamide derivative if starting from an ester or halide precursor.

Conversion to Benzamide Functional Group

If the starting material is a methyl ester (e.g., methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate), subsequent amidation is required to obtain the benzamide:

- Amidation Reaction: Treatment with ammonia or an amine source under suitable conditions (e.g., heating in a polar solvent like ethanol or using coupling reagents) converts the ester to the corresponding benzamide.

- This step is typically performed after the borylation to avoid interference with the catalyst and to maintain the integrity of the boronate ester.

Alternative Catalytic Systems and Optimization

- Iridium Catalysts: [IrOMe(cod)]2 with Si,S-ligands has been shown effective for borylation of aromatic esters and halides, offering mild conditions and good selectivity.

- Palladium Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used in Miyaura borylation, often with potassium carbonate as base.

- Bases: Potassium carbonate is preferred for its mildness and efficiency, but other bases like cesium carbonate or sodium acetate can be employed depending on substrate sensitivity.

- Solvent Effects: 2-Me-THF and dioxane are favored for their ability to dissolve both organic substrates and inorganic bases, enhancing reaction rates.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Substrate | Aryl halide or ester (0.5 mmol) | Starting material |

| Boron reagent | Bis(pinacolato)diboron (1.2 equiv.) | Provides boronate ester group |

| Catalyst loading | 1.5–3 mol% | Pd or Ir catalysts |

| Ligand | 3–6 mol% | Phosphine or Si,S-ligand |

| Base | 1.5–2 equiv. | Potassium carbonate preferred |

| Solvent | 0.5–2 mL per 0.5 mmol substrate | 2-Me-THF or dioxane |

| Temperature | 80–100 °C | Heating required for efficient borylation |

| Reaction time | 12–16 hours | Longer times increase conversion |

| Atmosphere | Inert (N2 or Ar) | Prevents catalyst deactivation |

| Purification | Chromatography | To isolate pure boronate ester |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Hydrolysis: The boronic ester can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Including potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

Phenols: Formed through oxidation reactions.

Aryl or Vinyl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Produced via hydrolysis of the boronic ester group.

Scientific Research Applications

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular structures.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- Amide Substituents : Electron-withdrawing groups (e.g., chlorine in EN300-7419301) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Bulky groups (e.g., cyclopropylamide) improve metabolic stability .

Physicochemical Properties

The chloropropylamide derivative exhibits higher lipophilicity (LogP = 3.2), making it suitable for blood-brain barrier penetration in CNS drug development .

Reactivity in Cross-Coupling Reactions

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C14H19BNO4

- CAS Number : 1246765-29-6

- Molecular Weight : 263.12 g/mol

- Structure : The compound features a benzamide core substituted with a dioxaborolane moiety, which is significant for its chemical reactivity and biological interactions.

1. Enzyme Inhibition

Recent studies have highlighted the inhibitory potential of this compound against various enzymes:

- GSK-3β Inhibition : This compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in multiple signaling pathways including those related to cancer and neurodegenerative diseases. The IC50 value for GSK-3β inhibition was reported to be around 8 nM, indicating potent activity .

2. Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) demonstrated that the compound exhibits selective cytotoxic effects:

- At concentrations up to 100 µM, certain derivatives did not significantly reduce cell viability . However, others showed a decrease in viability at higher concentrations. Notably, compounds with structural similarities to this benzamide were assessed for their cytotoxic profiles.

3. Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated using microglial cell lines:

- It significantly decreased nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations (1 µM), suggesting its potential as an anti-inflammatory agent .

Case Study 1: GSK-3β Inhibitors

In a comparative study of various GSK-3β inhibitors including derivatives of benzamide structures:

| Compound | IC50 (nM) | Cell Line Tested | Remarks |

|---|---|---|---|

| Compound A | 8 | HT-22 | Potent inhibitor |

| Compound B | 50 | BV-2 | Moderate activity |

| 2-Methyl... | 10 | Both | Selective cytotoxicity |

The data suggests that modifications in the benzamide structure can enhance or diminish inhibitory activity against GSK-3β.

Case Study 2: Anti-inflammatory Effects

A study investigating the effects of various compounds on NO production in microglial cells found that:

| Compound | NO Production (% Inhibition) | Concentration (µM) |

|---|---|---|

| Reference Compound | 70% | 10 |

| 2-Methyl... | 65% | 1 |

| Control | - | - |

This indicates that the compound retains significant anti-inflammatory properties at lower concentrations compared to established references.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s boronic ester group suggests its use in Suzuki-Miyaura cross-coupling reactions. A general approach involves coupling 4-bromo-2-methylbenzamide with bis(pinacolato)diboron (BPin) using a palladium catalyst (e.g., Pd(PPh)) in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C under inert atmosphere. Reaction monitoring via TLC (hexane/EtOAc gradients) and purification by column chromatography (silica gel 60–120 mesh) are critical . Optimize catalyst loading (1–5 mol%) and base choice (e.g., KCO) to minimize side reactions like protodeboronation.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : The boronic ester moiety is moisture-sensitive. Store the compound in a desiccator under nitrogen at –20°C. Avoid exposure to water, acids, or bases, as hydrolysis can regenerate the boronic acid. Use anhydrous solvents (e.g., THF or DCM dried over molecular sieves) during reactions. Safety protocols include wearing gloves, goggles, and lab coats, and working in a fume hood .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Confirm structure via H/C NMR (key signals: ~1.3 ppm for pinacol methyl groups; aromatic protons at 6.5–8.0 ppm) and HRMS. FT-IR can validate the amide (N–H stretch ~3300 cm) and boronic ester (B–O ~1350 cm). Discrepancies in purity (e.g., GC/MS <95%) may arise from incomplete purification; re-crystallize from ethanol/water or use preparative HPLC .

Advanced Research Questions

Q. How can the reactivity of the boronic ester group in this compound be leveraged for targeted drug discovery applications?

- Methodological Answer : The compound serves as a building block in medicinal chemistry for synthesizing aryl- or heteroaryl-modified drug candidates. For example, coupling with halogenated heterocycles (e.g., pyridines) via Suzuki-Miyaura reactions enables rapid SAR studies. Computational docking (e.g., AutoDock Vina) can predict binding affinities before synthesis . Validate biological activity using in vitro assays (e.g., kinase inhibition) with appropriate controls (IC determination) .

Q. What theoretical frameworks guide the design of experiments involving this compound in catalytic systems?

- Methodological Answer : Link research to transition-metal catalysis theory. For example, the electronic effects of the methyl and benzamide groups influence the boronic ester’s reactivity in palladium-catalyzed cross-couplings. Use DFT calculations (e.g., Gaussian 09) to model the oxidative addition and transmetallation steps. Experimentally, vary ligands (e.g., SPhos vs. XPhos) to study steric effects on yield .

Q. How can researchers address contradictions in kinetic data during cross-coupling reactions with this compound?

- Methodological Answer : Discrepancies in reaction rates (e.g., variable TOF) may stem from catalyst poisoning or substrate inhibition. Use kinetic profiling (e.g., in situ IR or UV-Vis) to monitor intermediates. Compare Arrhenius plots under varying temperatures (25–80°C) to identify activation barriers. If side products dominate, employ additives like LiCl to suppress protodeboronation .

Q. What advanced analytical strategies are needed to characterize degradation products under physiological conditions?

- Methodological Answer : Simulate physiological stability by incubating the compound in PBS (pH 7.4) at 37°C. Use LC-MS/MS to identify hydrolyzed boronic acid or oxidized byproducts. Quantify degradation kinetics using pseudo-first-order models. For in vivo studies, incorporate isotopically labeled analogs (e.g., C-methyl) to track metabolic pathways .

Methodological Notes

- Safety and Compliance : Always consult SDS for hazard codes (e.g., H315 for skin irritation) and adhere to institutional protocols for waste disposal .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. Use elemental analysis for final purity confirmation .

- Theoretical Integration : Frame experiments within broader hypotheses (e.g., Hammett plots for electronic effects) to align with peer-reviewed mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.